molecular formula C13H8F2O B068835 3,5-Difluorobenzophenone CAS No. 179113-89-4

3,5-Difluorobenzophenone

Cat. No. B068835
CAS RN: 179113-89-4
M. Wt: 218.2 g/mol
InChI Key: PNRLNUIMFIMZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluorobenzophenone is a chemical compound with the molecular formula C13H8F2O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3,5-Difluorobenzophenone derivatives has been explored in the context of creating Poly(aryl ether ketone)s (PAEKs), which are high-performance thermoplastics . The synthesis involves using 3,5-difluorobenzophenone as the electrophilic component in nucleophilic aromatic substitution polycondensation reactions with hydroquinone .


Molecular Structure Analysis

The molecular structure of 3,5-Difluorobenzophenone consists of a benzophenone core with two fluorine atoms attached to the carbon atoms at the 3rd and 5th positions .


Chemical Reactions Analysis

In the context of synthesizing PEEK analogues, 3,5-difluorobenzophenone is used as the electrophilic component in nucleophilic aromatic substitution polycondensation reactions with hydroquinone .

Safety and Hazards

3,5-Difluorobenzophenone should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(3,5-difluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRLNUIMFIMZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341043
Record name 3,5-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzophenone

CAS RN

179113-89-4
Record name 3,5-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluorobenzophenone
Reactant of Route 2
Reactant of Route 2
3,5-Difluorobenzophenone
Reactant of Route 3
Reactant of Route 3
3,5-Difluorobenzophenone
Reactant of Route 4
Reactant of Route 4
3,5-Difluorobenzophenone
Reactant of Route 5
Reactant of Route 5
3,5-Difluorobenzophenone
Reactant of Route 6
Reactant of Route 6
3,5-Difluorobenzophenone

Q & A

Q1: What makes 3,5-Difluorobenzophenone suitable for synthesizing poly(arylene ether)s?

A: 3,5-Difluorobenzophenone possesses two fluorine atoms activated by the electron-withdrawing benzoyl group. [] This activation makes the fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr) reactions with bisphenols, enabling the formation of high molecular weight poly(arylene ether)s. []

Q2: What are the characteristics of the poly(arylene ether)s synthesized using 3,5-Difluorobenzophenone?

A: The resulting polymers exhibit a range of glass transition temperatures (Tg) depending on the specific bisphenol used in the polymerization. [] These polymers are often amorphous, meaning they lack a highly ordered structure. [] Further research explores the potential for creating soluble and semi-crystalline analogs of PEEK (PolyEtherEtherKetone) by utilizing 3,5-Difluorobenzophenone as a building block. [] This opens avenues for tailoring polymer properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.